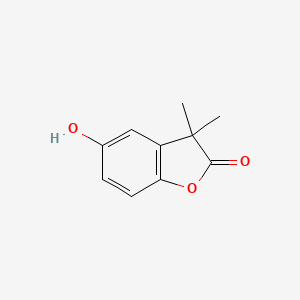

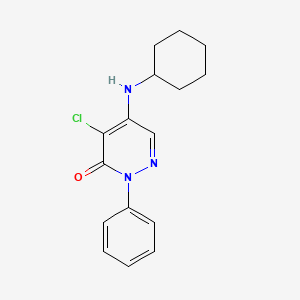

![molecular formula C9H14ClF2N B3012781 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride CAS No. 2416231-69-9](/img/structure/B3012781.png)

2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride is a chemically synthesized molecule that is part of the 2-azaspiro[4.5]decane family. This family of compounds is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of difluoroalkyl groups in the molecule suggests that it may have unique physical and chemical properties that could be of interest in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives has been achieved through a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This process involves a tandem radical addition and dearomatizing cyclization process, which efficiently leads to the formation of the desired spirocyclic compounds . Another approach for synthesizing 2-azaspiro[4.5]decane derivatives involves a copper(I)-mediated atom transfer reaction from N-benzyltrichloroacetamides, which regioselectively leads to the formation of 2-azaspiro[4.5]decadienes .

Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride is characterized by its spirocyclic framework, which includes a nitrogen atom. The difluoroalkyl groups attached to the spirocyclic core are likely to influence the electron distribution and reactivity of the molecule. The precise arrangement of atoms within the molecule can have significant implications for its reactivity and potential applications.

Chemical Reactions Analysis

The chemical reactivity of 2-azaspiro[4.5]decane derivatives is influenced by the presence of the difluoroalkyl groups and the spirocyclic structure. The labile allylic chlorine atom in some of these compounds can be easily replaced by a hydroxyl group in an aqueous medium or by quenching with methanol or allylamine . Additionally, the resultant products from the synthesis can be further converted into difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds, indicating a versatile reactivity profile that can be exploited for further chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride are not detailed in the provided papers, it can be inferred that the difluoroalkyl groups would impart a degree of lipophilicity to the molecule. This could affect its solubility in organic solvents and potentially its stability. The spirocyclic structure may also confer rigidity to the molecule, which could influence its binding interactions in biological systems. The presence of a nitrogen atom within the ring could allow for additional hydrogen bonding interactions, potentially affecting the compound's boiling point, melting point, and overall reactivity.

科学的研究の応用

Selective Fluorination Studies

- Dispiro[3.1.3.1]decan-5,10-dione underwent selective difluorination, leading to compounds like 10,10-difluorodispiro[3.1.3.1]decan-5-one, showcasing the potential of such compounds in advanced chemical synthesis (Sharts et al., 1979).

Electron Tunneling and Molecular Interaction

- Studies on electron tunneling in molecules such as 2,8-dithiadispirol(3.1.3.1)decane-decaamminediruthenium indicated the potential for investigating long-range electron interactions, which is significant for understanding molecular dynamics (Stein et al., 1982).

Liquid Crystal Compounds

- The synthesis of a novel spiro type gem-difluorocyclopropane as a core molecule for liquid crystal compounds was achieved, indicating the importance of such spiro compounds in developing new materials for display technologies (Itoh et al., 2009).

Crystal Structure and Thermal Properties

- Research on the synthesis, crystal structure, and thermal properties of metal-containing ionic liquids with spiro cations like 2,8-dioxo-5-azoniaspiro[4.5]decane showcases the relevance of these compounds in studying ionic liquids and their potential applications (Zakharov et al., 2021).

Chemical Synthesis and Reactions

- Various studies have explored the synthesis and reactions of spiro compounds. For example, the synthesis of polyspirocyclobutanes and related spiropolymers, and the study of linear dispiro decanes and tetrazolines from organic azides and heavy amino carbene analogues (Sharts & Steele, 1970; Neumann & Obloh, 2010).

Safety and Hazards

特性

IUPAC Name |

2,2-difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2N.ClH/c10-9(11)3-7(4-9)1-8(2-7)5-12-6-8;/h12H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJBAEGYUJZCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC13CNC3)CC(C2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

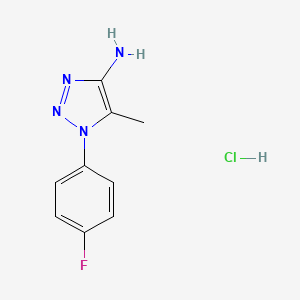

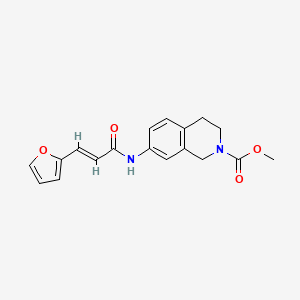

![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)

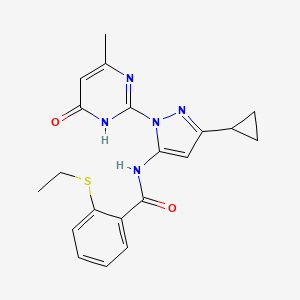

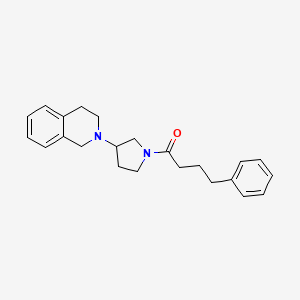

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3012702.png)

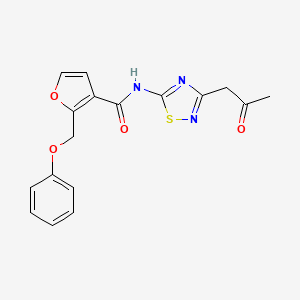

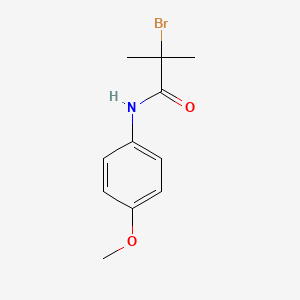

![3-(Dimethylamino)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B3012705.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)

![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)

![2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B3012715.png)